3-benzyl-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-BENZYL-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the benzodioxole and chromenone moieties, followed by their coupling. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
3-BENZYL-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
- 3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID
Uniqueness
What sets 3-BENZYL-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE apart is its unique combination of functional groups and structural motifs, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C26H21ClO5 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
3-benzyl-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C26H21ClO5/c1-15-19-8-9-22(29-13-18-11-23-24(12-21(18)27)31-14-30-23)16(2)25(19)32-26(28)20(15)10-17-6-4-3-5-7-17/h3-9,11-12H,10,13-14H2,1-2H3 |
InChI Key |
KWNKLVJPHAECOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC4=C(C=C3Cl)OCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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